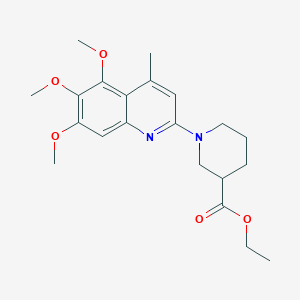
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
描述
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as ETP-101, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. ETP-101 belongs to the class of quinoline-based compounds and is known for its unique pharmacological properties.
作用机制
The exact mechanism of action of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate can inhibit the formation of amyloid beta plaques, reduce oxidative stress, and inhibit the activity of acetylcholinesterase. In vivo studies have shown that ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development. However, one of the limitations of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is its relatively low yield, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of research is the optimization of the synthesis method to increase the yield of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate and its potential therapeutic applications. Other future directions may include the development of new derivatives of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate with improved pharmacological properties. Overall, the study of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has the potential to lead to the development of new treatments for neurodegenerative diseases and other conditions.
科学研究应用
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects, which may be attributed to its ability to inhibit the formation of amyloid beta plaques and reduce oxidative stress in the brain. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
属性
IUPAC Name |
ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-6-28-21(24)14-8-7-9-23(12-14)17-10-13(2)18-15(22-17)11-16(25-3)19(26-4)20(18)27-5/h10-11,14H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPMKRLRUBNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC(=C(C(=C3C(=C2)C)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




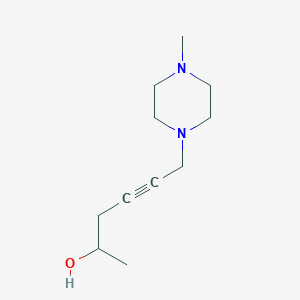

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)
![4-{2-[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3868326.png)
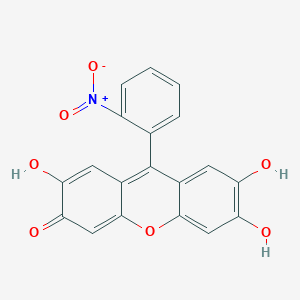
![ethyl 1-hydroxy-8-methyl-3,11-dioxa-9-azatricyclo[4.3.1.1~2,5~]undec-7-ene-7-carboxylate](/img/structure/B3868335.png)
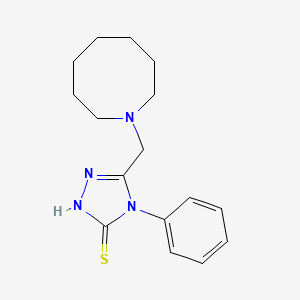
![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3868346.png)
![3-{[2-(3-hydroxybenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3868354.png)
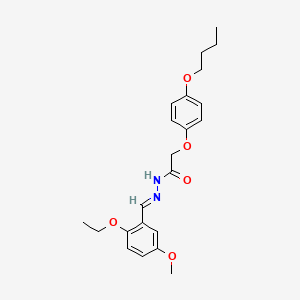
![N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B3868396.png)